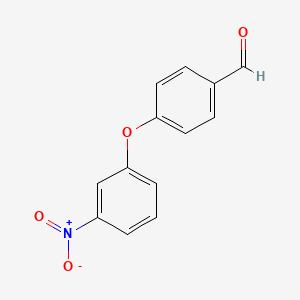

![molecular formula C5H9NO B1441835 6-オキサ-1-アザスピロ[3.3]ヘプタン CAS No. 1046153-00-7](/img/structure/B1441835.png)

6-オキサ-1-アザスピロ[3.3]ヘプタン

概要

説明

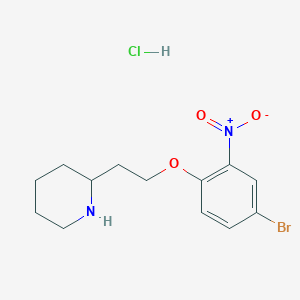

6-Oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1046153-00-7 . It has a molecular weight of 99.13 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.3]heptane .

Synthesis Analysis

The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis

The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 .Chemical Reactions Analysis

Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .Physical And Chemical Properties Analysis

6-Oxa-1-azaspiro[3.3]heptane is stored at room temperature . The physical form of this compound is solid .科学的研究の応用

医薬品化学:モルホリンの構造的代替物

6-オキサ-1-アザスピロ[3.3]ヘプタン: は、医薬品化学におけるモルホリンの貴重な構造的代替物として提案されています 。そのユニークな構造は、薬物分子の薬物動態的性質を改善するために使用でき、薬物の吸収と分布に不可欠な親油性と水溶性のバランスを提供します。

がん研究:NQO1酵素阻害

がん研究では、この化合物はNAD(P)H:キノンレダクターゼ1(NQO1)活性部位に高い親和性で結合する可能性について調べられています 。NQO1は、がん細胞株で過剰発現している酵素であり、その阻害は、新しい抗がん療法の開発につながる可能性があります。

有機合成:スピロ環状オキセタンの形成

6-オキサ-1-アザスピロ[3.3]ヘプタンを含むスピロ環状オキセタンの合成は、有機化学において重要です。これらの化合物は、医薬品や農薬を含むより複雑な分子の合成における中間体として使用できます 。

創薬:代謝安定性

6-オキサ-1-アザスピロ[3.3]ヘプタン: は、カルボニル代替物と比較して、その代謝安定性が注目されています 。この特性により、この化合物は創薬プロジェクトの魅力的な候補となり、ヒト体内での安定性と半減期が改善された薬物の開発につながる可能性があります。

複素環化学:脂環式環融合ベンゾイミダゾール

この化合物は、スピロ環状オキセタンモチーフを複素環に初めて融合させたもので、脂環式環融合ベンゾイミダゾールを合成しようとしています 。この応用は、潜在的な電子、光学、機械的特性を持つ新しい材料の開発に不可欠です。

結合親和性増強:水素結合能力

6-オキサ-1-アザスピロ[3.3]ヘプタンは、その水素結合能力により、分子設計における結合親和性を強化するために使用できます 。これは、酵素阻害剤の設計において、効力のために正確な分子間相互作用が必要とされる場合に特に役立ちます。

医薬品中間体:スルホン酸塩の合成

また、医薬品および化学合成における貴重な中間体であるスルホン酸塩の合成にも使用されます 。これらの中間体は、最終的な薬物物質に至るさまざまな合成経路において重要な役割を果たします。

材料科学:新規共役小分子の設計

最後に、材料科学では、6-オキサ-1-アザスピロ[3.3]ヘプタンは、新規共役および非共役小分子の設計と合成に関与しています 。これらの分子は、電子機器やフォトニクスに適した特定の特性を持つ新しい材料を作成するために重要です。

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Oxa-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, 6-Oxa-1-azaspiro[3.3]heptane can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of 6-Oxa-1-azaspiro[3.3]heptane on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating these pathways, 6-Oxa-1-azaspiro[3.3]heptane can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 6-Oxa-1-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound has also been found to interact with DNA, leading to changes in gene expression. These interactions can result in the activation of transcription factors that regulate the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Oxa-1-azaspiro[3.3]heptane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term studies have shown that prolonged exposure to 6-Oxa-1-azaspiro[3.3]heptane can lead to sustained changes in cellular function, such as increased resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of 6-Oxa-1-azaspiro[3.3]heptane vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

6-Oxa-1-azaspiro[3.3]heptane is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for detoxifying reactive oxygen species. By modulating the activity of these enzymes, 6-Oxa-1-azaspiro[3.3]heptane can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 6-Oxa-1-azaspiro[3.3]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds with cellular components .

Subcellular Localization

6-Oxa-1-azaspiro[3.3]heptane is primarily localized in the cytoplasm and mitochondria of cells. Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes involved in oxidative phosphorylation. Additionally, post-translational modifications, such as phosphorylation, can direct 6-Oxa-1-azaspiro[3.3]heptane to specific cellular compartments, enhancing its biochemical activity .

特性

IUPAC Name |

6-oxa-1-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIIWQHRWPXARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC12COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716720 | |

| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046153-00-7 | |

| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)

![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)

![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)

![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)